rac 7-Hydroxy Propranolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac 7-Hydroxy Propranolol-d5” is a labeled metabolite of Propranolol . It has a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “rac 7-Hydroxy Propranolol-d5” is represented by the formula C16H16D5NO3 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac 7-Hydroxy Propranolol-d5” include a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 .Scientific Research Applications
1. Cellular Response to Beta-Adrenergic Agonists
Shappell et al. (2000) examined the effects of ractopamine (RAC) and its stereoisomers on cyclic AMP production and concentrations of protein and DNA in mouse skeletal muscle cells. They found that RAC significantly increased these variables in myoblasts and this effect was blocked by propranolol. Their research highlights the cellular response to beta-adrenergic agonists and the potential impact on muscle cells (Shappell et al., 2000).
2. Chemoenzymatic Synthesis
Kong et al. (2015) successfully synthesized R- and S-enantiomers of propranolol using an engineered epoxide hydrolase. This process was highly enantioselective and offers an eco-friendly route for synthesizing these compounds, which could have significant implications in pharmaceutical production (Kong et al., 2015).
3. Enantiomerically Pure Precursors
Wünsche et al. (1996) synthesized enantiomerically pure precursors of beta-blockers like propranolol through lipase-catalyzed kinetic resolution. This study offers insights into the synthesis of optically active compounds, critical in the pharmaceutical industry (Wünsche et al., 1996).
4. Novel Sorbents for Enantioselective Performance
Ma et al. (2019) developed novel sorbents for the enantioselective extraction of propranolol hydrochloride. Their findings could have implications for the separation and purification processes in pharmaceutical manufacturing (Ma et al., 2019).
5. Cytochrome P450 Isozymes in Metabolism
Masubuchi et al. (1994) explored the role of cytochrome P450 isozymes in propranolol metabolism, specifically in human liver microsomes. Understanding these metabolic pathways is crucial for drug development and personalized medicine (Masubuchi et al., 1994).
6. Enantioselective Chromatography
Geiser et al. (1999) described the direct, preparative enantioselective chromatography of rac-propranolol using carbon dioxide-based mobile phases. This research is significant for the pharmaceutical industry in terms of enantioselective separation processes (Geiser et al., 1999).
7. Central Serotonergic System and Anticonflict Effects
Takao et al. (1992) investigated the anticonflict effects of d-AP159 and buspirone, revealing insights into the interaction of drugs like propranolol with the central serotonergic system (Takao et al., 1992).
8. Substrate Stereoselectivity in Metabolism
Masubuchi et al. (1993) studied the substrate stereoselectivity of propranolol enantiomers in rat liver microsomes, contributing to our understanding of drug metabolism and the role of enantiomers (Masubuchi et al., 1993).
9. Ractopamine on Muscle Morphometrics
Gonzalez et al. (2008) explored the effects of Ractopamine-HCl on muscle morphometrics in cull cows. Their research provides insights into the use of beta-adrenergic agonists in livestock and its impact on muscle development (Gonzalez et al., 2008).
Safety And Hazards
properties
CAS RN |
1184982-94-2 |
---|---|
Product Name |
rac 7-Hydroxy Propranolol-d5 |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
280.379 |
IUPAC Name |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI Key |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
synonyms |
8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.